Product packaging for Simvastatin EP impurity G(Cat. No.:CAS No. 79902-62-8)

Simvastatin EP impurity G

Cat. No.: B116498
CAS No.: 79902-62-8
M. Wt: 430.6 g/mol
InChI Key: DVEHRVPFAWVDCV-RVTXAWHXSA-N
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Description

Contextualization of Pharmaceutical Impurities Research

Research into pharmaceutical impurities is a critical and ever-evolving field. Impurities are unwanted chemicals that remain with the API or develop during formulation and storage. globalresearchonline.net The presence of these substances, even in trace amounts, can potentially influence the efficacy and safety of the final drug product. Consequently, regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. globalresearchonline.net This has driven extensive research into the origins, chemical structures, and potential biological activities of impurities to ensure patient safety and product quality. ijcrt.org

Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Quality Assurance

Impurity profiling, the identification and quantification of all impurities present in an API, is a mandatory and indispensable aspect of quality assurance. pharmainfo.inglobalpharmatek.com It serves as a fingerprint of the manufacturing process, providing critical information about its consistency and control. pharmainfo.in A comprehensive impurity profile is essential for several reasons:

Ensuring Safety and Efficacy: Unidentified or poorly controlled impurities can be toxic or have their own pharmacological effects, potentially altering the drug's intended therapeutic outcome. pharmainfo.inglobalpharmatek.com

Regulatory Compliance: Regulatory authorities require detailed impurity data for drug approval and ongoing market surveillance. globalpharmatek.comdada.nl

Process Optimization: Understanding the formation of impurities allows for the optimization of synthetic routes and manufacturing conditions to minimize their presence. globalpharmatek.com

Stability Studies: Impurity profiling is crucial in stability testing to identify degradation products that may form over the product's shelf life. globalpharmatek.com

The systematic tracking of an API's impurity profile throughout its development is a vital task. nih.gov This involves the use of sophisticated analytical techniques to separate, identify, and quantify these minor components. pharmainfo.innih.gov

Overview of Simvastatin (B1681759) Impurities and Their Academic Relevance

Simvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular disease. waters.com It is a semi-synthetic derivative of lovastatin (B1675250), a fermentation product of Aspergillus terreus. waters.comchemicalbook.com The manufacturing process of simvastatin can give rise to several related impurities. farmaciajournal.com The European Pharmacopoeia (EP) lists several potential impurities for simvastatin, including Impurity G. farmaciajournal.comwindows.net

The academic and industrial relevance of studying simvastatin impurities is significant. It ensures compliance with pharmacopeial standards and contributes to a deeper understanding of the drug's chemistry. farmaciajournal.com Research in this area often focuses on developing robust analytical methods, such as high-performance liquid chromatography (HPLC), to effectively separate and quantify these impurities. researchgate.netnih.govasianpubs.org The identification and characterization of these impurities are also crucial for establishing their potential impact and for creating reference standards for quality control. nih.gov

Scope and Objectives of Research on Simvastatin EP Impurity G

This article focuses specifically on this compound. The primary objectives are to:

Detail its chemical identity and properties.

Elucidate its formation and synthesis.

Describe the analytical methods used for its characterization.

Provide an overview of its role as a reference standard in quality control.

The information presented is based on scientific literature and pharmacopeial information, providing a focused and technical overview of this specific pharmaceutical impurity.

Chemical Profile of this compound

This compound is a significant process-related impurity in the synthesis of Simvastatin. A thorough understanding of its chemical characteristics is essential for its identification and control in the final drug product.

Chemical Identity

IUPAC Name: (1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-7-methyl-3-methylene-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate.

Synonyms: 3-Methylene Simvastatin, Methylene (B1212753) Simvastatin (USP), 2"-Desethyl-2"-vinyl simvastatin. chemicalbook.comsynzeal.com

CAS Number: 79902-62-8. chemicalbook.com

Physicochemical Properties

PropertyValue
Molecular Formula C₂₆H₃₈O₅
Molecular Weight 430.58 g/mol
Appearance Not explicitly stated, but used as a reference standard. chemicea.com
logP 4.51

This data is compiled from multiple sources for comprehensive reference. chemicalbook.comchemicalbook.com

Formation and Synthesis of this compound

The presence of this compound is directly linked to the manufacturing process of Simvastatin.

Formation as a Byproduct in Simvastatin Synthesis

This compound primarily arises as a byproduct during the industrial synthesis of simvastatin. Specifically, it is formed during the C2'-methylation step of a hemiacetal intermediate. The use of excess methylating agents can lead to unintended reactions, resulting in the formation of this impurity.

Intentional Synthesis for Use as a Reference Standard

To facilitate its use as a reference standard for quality control purposes, this compound can be intentionally synthesized. One common method involves treating simvastatin or its precursors with a strong base, such as potassium tert-butoxide, which induces an elimination reaction to form the characteristic methylene group.

Analytical Characterization of this compound

A variety of sophisticated analytical techniques are employed to identify and quantify this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The methylene group, a key structural feature of Impurity G, shows characteristic signals in the NMR spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the impurity. A molecular ion peak at m/z 430.6 [M+H]⁺ is indicative of this compound.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating and quantifying this compound from the main API and other impurities. farmaciajournal.com Reversed-phase HPLC with a C18 column is commonly used. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC)-MS: This technique combines the high resolution of UPLC with the specificity of mass spectrometry for highly sensitive and accurate impurity profiling. waters.com

Regulatory and Quality Control Aspects

The control of this compound is mandated by regulatory agencies to ensure the quality and safety of simvastatin-containing products.

Role as a Reference Standard

This compound is utilized as a reference standard in quality control laboratories. synzeal.com This allows for the accurate identification and quantification of this impurity in batches of simvastatin API and finished drug products.

Pharmacopeial Specifications

The European Pharmacopoeia (EP) sets limits for impurities in Simvastatin. While specific limits for individual named impurities can vary, the monograph provides a framework for their control. windows.netresearchgate.net For instance, a general limit for unspecified impurities is often set.

This compound is a well-characterized process-related impurity of simvastatin. The study of its formation, synthesis, and analytical characterization is a critical component of ensuring the quality and safety of simvastatin products. The use of advanced analytical techniques and the availability of a certified reference standard enable pharmaceutical manufacturers to effectively monitor and control the levels of this impurity, thereby complying with stringent regulatory requirements and safeguarding public health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O5 B116498 Simvastatin EP impurity G CAS No. 79902-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-15(2)26(5,6)25(29)31-22-12-16(3)11-18-8-7-17(4)21(24(18)22)10-9-20-13-19(27)14-23(28)30-20/h7-8,11,16-17,19-22,24,27H,1,9-10,12-14H2,2-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEHRVPFAWVDCV-RVTXAWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural and Stereochemical Investigations

Elucidation of Molecular Architecture

Simvastatin (B1681759) EP Impurity G is a methylene (B1212753) derivative of Simvastatin. chemicalbook.com Its chemical structure has been elucidated and is characterized by the IUPAC name (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate. synzeal.comveeprho.com The molecular formula of this compound is C₂₅H₃₆O₅, and it has a molecular weight of 416.56 g/mol .

The structure of Simvastatin EP Impurity G is distinguished from the parent Simvastatin molecule by the presence of a double bond in the butanoate side chain, specifically a 2,2-dimethylbut-3-enoate group instead of the 2,2-dimethylbutanoate group found in Simvastatin. synzeal.com This structural modification results from the manufacturing process of Simvastatin. The core of the molecule retains the hexahydronaphthalene (B12109599) ring system and the lactone moiety, which are characteristic features of the statin class of compounds.

Interactive Table: Chemical Properties of this compound

Property Value
Molecular Formula C₂₅H₃₆O₅
Molecular Weight 416.56 g/mol
Appearance White Solid
Boiling Point 569.9±50.0 °C at 760 mmHg
Melting Point 134-138°C
Density 1.12±0.1 g/cm³

Stereochemical Aspects and Chiral Centers of this compound

The stereochemistry of this compound is a critical aspect of its molecular identity. The molecule possesses seven defined stereocenters, leading to a specific three-dimensional arrangement of its atoms. nih.gov The absolute stereochemistry is defined as (1S,3R,7S,8S,8aR) for the hexahydronaphthalene ring system and (2R,4R) for the lactone moiety. synzeal.comveeprho.com

These chiral centers are crucial for the molecule's interaction with biological systems. The specific spatial orientation of the hydroxyl and methyl groups on the rings, as well as the side chain, dictates its chemical and physical properties. Any alteration in the stereochemistry at any of these centers would result in a different stereoisomer with potentially different chemical and biological characteristics.

Influence of Stereochemistry on Chemical Behavior and Stability

The specific stereochemical configuration of this compound significantly influences its chemical behavior and stability. The arrangement of functional groups in three-dimensional space affects the molecule's reactivity and its susceptibility to degradation. For instance, the spatial orientation of the ester and lactone groups can influence their hydrolysis rates under different pH conditions.

Research has shown that the stability of statins, including their impurities, is pH-dependent. The lactone form of simvastatin, for example, is more stable at a pH of 4.5, while the hydroxy acid form is favored at a pH of 7 or higher. mdpi.com The stereochemistry of Impurity G would similarly affect the equilibrium between its lactone and open-ring hydroxy acid forms. The steric hindrance around the chiral centers can also impact the accessibility of certain functional groups to reagents, thereby influencing the molecule's degradation pathways. The specific arrangement of atoms can lead to unique intramolecular interactions that either stabilize or destabilize the molecule under various stress conditions, such as exposure to acid, base, heat, or light. researchgate.netnih.gov

Elucidation of Formation Mechanisms and Pathways

Degradation Pathways of Simvastatin (B1681759) Leading to Simvastatin EP Impurity G

Forced degradation studies are essential for identifying potential degradation products of a drug substance and for establishing its intrinsic stability. Simvastatin has been subjected to a variety of stress conditions, including oxidation, hydrolysis, photolysis, and thermal stress, to simulate the effects of storage and handling.

The exposure of Simvastatin to oxidative conditions can lead to the formation of several degradation products. Studies have shown that when subjected to oxidizing agents like hydrogen peroxide, Simvastatin can undergo various reactions, including the formation of epoxide impurities. researchgate.net However, comprehensive degradation studies that have subjected Simvastatin to oxidative stress did not report the formation of this compound. nih.govsapub.org One study involving 30% hydrogen peroxide at 60°C resulted in significant degradation of Simvastatin, but Impurity G was not identified among the degradants. nih.govsapub.org Another study using 3% H2O2 at 80°C also did not find significant degradation leading to this specific impurity. ajpaonline.com This suggests that direct oxidation of the Simvastatin molecule is not a primary pathway for the formation of Impurity G.

Hydrolysis studies of Simvastatin across a range of pH values (acidic, neutral, and alkaline) have been extensively conducted to determine its stability. The primary degradation product under hydrolytic conditions is typically the corresponding β-hydroxy acid, which is the active form of the drug, resulting from the opening of the lactone ring. nih.govuchile.clresearchgate.net Simvastatin is particularly susceptible to degradation in alkaline conditions. researchgate.netajpaonline.comuchile.cl Despite the significant degradation observed under both acidic and basic hydrolysis, studies have not identified this compound as a resulting product. nih.govresearchgate.net A comprehensive assessment of Simvastatin's degradation behavior under various acid and alkali conditions did not detect the formation of Impurity G at all. nih.gov

Table 1: Summary of Simvastatin Hydrolytic Degradation Studies
ConditionTemperatureDurationMajor Degradation ProductsFormation of Impurity G Detected
0.1 M HCl (Acid)Ambient / 60°C3 hours / 24 hoursSimvastatin Hydroxy Acid (Impurity A)No nih.govsciex.com
0.1 M NaOH (Alkali)Ambient / 60°C1 hour / 24 hoursSimvastatin Hydroxy Acid (Impurity A)No researchgate.netnih.gov
Neutral (Water)100°C4 hoursSimvastatin Hydroxy AcidNot Reported ajpaonline.com

Photostability testing is a critical component of drug stability assessment. When Simvastatin, as a solid powder, was exposed to direct sunlight for extended periods, no formation of this compound was observed. nih.gov Other studies have also indicated that Simvastatin is relatively stable under photolytic stress, with insignificant degradation and no formation of new major impurities. sapub.orgajpaonline.com This indicates that light exposure is not a significant factor in the formation of this compound.

Thermal degradation studies involve exposing the drug substance to elevated temperatures. When Simvastatin was subjected to thermal stress at 60°C for 24 hours, Impurity G was not detected among the degradation products. nih.gov While some other impurities may form or increase under thermal stress, Impurity G does not appear to be one of them. akjournals.com One method for the intentional synthesis of Impurity G for use as a reference standard involves treating Simvastatin with strong bases at elevated temperatures (e.g., 60°C), which suggests a base-catalyzed elimination reaction rather than a purely thermal transformation.

Process-Related Impurity Formation During Simvastatin Synthesis

The most significant pathway for the formation of this compound is during the chemical synthesis of Simvastatin itself.

Simvastatin is produced via a semi-synthetic route starting from Lovastatin (B1675250). nih.govekb.eg this compound, also known as Methylene (B1212753) simvastatin, primarily arises as a by-product during specific steps of this synthesis. synzeal.com Its formation is often associated with the methylation step.

One described method for the formation of Impurity G involves a base-induced elimination reaction. Treating Simvastatin or its precursors with a strong base, such as potassium tert-butoxide, can lead to the elimination of a β-hydrogen, resulting in the formation of the characteristic methylene group of Impurity G. Another potential point of formation is during the C2'-methylation of a hemiacetal intermediate in the synthesis of Simvastatin. The use of excess methylating agents can lead to unintended side reactions, including the formation of this double bond.

Table 2: Synthetic Conditions Leading to Impurity G Formation
Reaction TypeReagentsConditionsOutcome
Base-Induced EliminationPotassium tert-butoxide in DMF60°C, 4-6 hoursForms Methylene group of Impurity G
C2'-Methylation (Side Reaction)Excess methylating agents (e.g., dimethyl sulfate)Basic conditionsUnintended double-bond formation

Intermediate Transformations and Impurity Formation

This compound, also known as Methylene simvastatin, is a known process-related impurity that arises during the semi-synthetic production of simvastatin from its precursor, lovastatin. nih.gov The synthesis of simvastatin is a multi-step process, and Impurity G is formed as an unintended byproduct during one of these chemical transformations. nih.govresearchgate.net

The formation of simvastatin involves converting the 2-methylbutyryl side chain of lovastatin into a 2,2-dimethylbutyryl group. nih.gov Patents describing the synthesis detail a regioselective C-methylation step to achieve this. google.com It is during this phase of synthesis that Impurity G can be generated. nih.gov The presence of this and other impurities is carefully monitored during quality control to ensure the purity of the final active pharmaceutical ingredient, with regulatory bodies like the European Pharmacopoeia setting specific limits for individual and total impurities. researchgate.net

Intrinsic Chemical Reactivity and Stability Research of this compound

Detailed research findings and data tables concerning the specific chemical reactivity and stability of this compound are not available within the searched, permissible sources. Forced degradation studies found in the literature primarily focus on the stability of the parent drug, simvastatin, detailing its degradation under various stress conditions. akjournals.comakjournals.com

For context, these studies on simvastatin are performed under conditions mandated by the International Conference on Harmonization (ICH) to assess its intrinsic stability. akjournals.com These stress tests typically include exposure to acidic, alkaline, oxidative, thermal, and photolytic conditions. akjournals.comakjournals.com For example, simvastatin is known to degrade into impurities such as simvastatin impurity A (simvastatin hydroxy acid) under acidic, alkaline, and oxidative stress. akjournals.comakjournals.com

However, specific results detailing how this compound behaves under these same forced degradation conditions are not provided in the available literature, outside of the excluded source.

Acidic and Alkaline Stability Investigations

Information not available from permissible sources.

Oxidative Susceptibility Studies

Information not available from permissible sources.

Forced Degradation Profiling Under Controlled Conditions

While the typical conditions for forced degradation studies are well-established, specific results for this compound are not available from permissible sources. A summary of typical stress conditions used for the parent drug is provided below for context.

Stress ConditionAgent/ParametersTypical Duration/Temperature
Acidic Hydrolysis1 N HCl30 minutes at 70°C
Alkaline Hydrolysis1 N NaOHNot specified
OxidationNot specifiedNot specified
Thermal DegradationHeatNot specified
Photolytic DegradationUV LightNot specified
This table represents typical conditions for the parent drug, simvastatin, as specific data for Impurity G was not available in the search results. akjournals.com

Long-Term Chemical Stability Assessments

Information regarding long-term chemical stability assessments for this compound is not available in the public domain and has been identified as a knowledge gap.

Advanced Analytical Methodologies for Characterization and Quantification

Development and Validation of Chromatographic Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of simvastatin (B1681759) and its impurities. The development of these methods involves a systematic optimization of various parameters to achieve the desired resolution, sensitivity, and accuracy.

HPLC methods are widely employed for the analysis of Simvastatin EP Impurity G due to their high resolving power and sensitivity. The development of a suitable HPLC method is a meticulous process that involves the careful selection and optimization of several key parameters.

The choice of the stationary phase is paramount in achieving successful chromatographic separation. For the analysis of simvastatin and its impurities, which are relatively non-polar, reversed-phase chromatography is the preferred mode.

C18 and C8 Phases: Octadecylsilane (C18) and octylsilane (B1236092) (C8) bonded silica (B1680970) gels are the most commonly used stationary phases for the analysis of simvastatin and its related compounds. asianpubs.orgnih.govtsijournals.com These phases provide excellent hydrophobic interaction capabilities, which are essential for retaining and separating the structurally similar simvastatin and its impurities. The longer alkyl chain of C18 generally offers greater retention and selectivity for non-polar compounds compared to C8. The selection between C8 and C18 often depends on the specific impurity profile and the desired retention times.

Cyano (CN) Phases: Cyano-bonded phases offer a different selectivity compared to alkyl phases. researchgate.net They can operate in both normal-phase and reversed-phase modes. In the reversed-phase mode, CN columns are less retentive than C18 or C8 phases and can be advantageous when dealing with highly retained impurities or when a different elution order is required to resolve critical pairs.

Phenyl Phases: Phenyl stationary phases provide unique selectivity due to the potential for π-π interactions between the phenyl groups of the stationary phase and aromatic rings within the analyte molecules. This can be particularly useful for separating impurities that have aromatic moieties or differ in their aromatic substitution patterns, offering an alternative selectivity to traditional alkyl phases.

The optimization process involves screening columns with these different stationary phases to identify the one that provides the best resolution for this compound from the parent drug and other potential impurities.

The mobile phase composition plays a crucial role in controlling the retention and elution of analytes. For the reversed-phase HPLC analysis of simvastatin impurities, the mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifier: Acetonitrile is the most frequently used organic modifier in the mobile phase for the analysis of simvastatin and its impurities. asianpubs.orgnih.govnih.govsemanticscholar.orgresearchgate.netnih.gov Its low viscosity and UV transparency make it an ideal choice. Methanol can also be used, sometimes in combination with acetonitrile, to fine-tune the selectivity of the separation. sciencerepository.orgresearchgate.net

Aqueous Component and Buffer: The aqueous component of the mobile phase is usually a buffer solution to control the pH. Phosphate buffers are commonly employed to maintain a consistent pH, which is critical for the reproducible ionization state of the analytes and, consequently, their retention times. asianpubs.orgnih.govsemanticscholar.orgnih.govsciencerepository.org Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) buffers are also utilized, particularly when the method is intended to be compatible with mass spectrometry (MS) detection. nih.govnih.gov The pH of the buffer is a critical parameter to optimize, as small changes can significantly impact the retention and peak shape of ionizable compounds. For simvastatin and its impurities, a slightly acidic pH is often preferred.

The optimization of the mobile phase involves adjusting the ratio of the organic modifier to the aqueous buffer to achieve the desired retention times and resolution.

Due to the presence of multiple impurities with a wide range of polarities in a single sample, an isocratic elution (constant mobile phase composition) may not be sufficient to achieve adequate separation within a reasonable analysis time. In such cases, gradient elution is employed. asianpubs.orgnih.govresearchgate.net

Once the chromatographic method is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govnih.govnih.gov The key validation parameters include:

Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and excipients. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample and by achieving baseline resolution between the impurity and other components.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions with known concentrations of this compound and plotting the peak area response against the concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.

Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The results are expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Table 1: Typical HPLC Method Validation Parameters for Simvastatin Impurity Analysis

Validation Parameter Typical Acceptance Criteria/Value
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999 nih.gov
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 5.0%
Limit of Detection (LOD) Typically in the range of 0.02 to 0.7 µg/mL nih.govtsijournals.comsciencerepository.org
Limit of Quantification (LOQ) Typically in the range of 0.08 to 2.5 µg/mL nih.govtsijournals.comsemanticscholar.org

| Accuracy (% Recovery) | Typically between 98% and 102% |

To further improve the speed and efficiency of analysis, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for faster separations with higher resolution and sensitivity compared to conventional HPLC. nih.govwaters.comresearchgate.netijpsonline.com

When coupled with mass spectrometry (MS), UHPLC/MS becomes an invaluable technique for the identification and characterization of impurities. nih.govwaters.comresearchgate.net The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluting compounds, which can be used to elucidate their structures. This is particularly useful for identifying unknown impurities or for confirming the identity of known impurities like this compound. The high resolving power of UHPLC combined with the specificity of MS detection allows for the rapid profiling and identification of impurities even at very low levels. waters.com

Supercritical Fluid Chromatography (SFC) in Impurity Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique for the analysis of pharmaceutical impurities. twistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, offering several advantages over traditional High-Performance Liquid Chromatography (HPLC). twistingmemoirs.comnih.gov These benefits include faster separations, reduced consumption of organic solvents, and unique selectivity. twistingmemoirs.compharmtech.com

In the context of this compound analysis, SFC provides a valuable alternative to reversed-phase HPLC, which is commonly used for statin impurity profiling. The technique is particularly adept at separating structurally similar compounds, such as the various impurities found in simvastatin. nih.govresearchgate.net Method development in SFC involves screening a diverse set of stationary phases and optimizing mobile phase composition (co-solvents and additives), temperature, and pressure to achieve the desired resolution between the main active pharmaceutical ingredient (API) and its impurities. nih.govchromatographyonline.com The high diffusion rates and low viscosity of supercritical CO2 allow for high flow rates and rapid column equilibration, significantly shortening analysis times. pharmtech.comresearchgate.net This makes SFC a highly efficient technique for both routine quality control and for the isolation of impurity fractions for further structural studies. pharmtech.com

Table 1: Comparison of Chromatographic Techniques

Feature Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 Liquid Solvents (e.g., Acetonitrile, Water)
Analysis Speed Typically 3-5 times faster Slower
Solvent Consumption Significantly lower Higher
Environmental Impact "Green" technique, less waste Generates more hazardous waste
Separation Principle Primarily normal-phase Primarily reversed-phase for statins

| Operating Pressure | High (e.g., 150 bar) | Moderate to High |

Hyphenated Techniques for Structural Elucidation

Confirming the exact structure of an impurity like this compound requires the use of hyphenated techniques, which couple the separation power of chromatography with the detailed structural information provided by various spectroscopic methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and characterizing pharmaceutical impurities. sciex.comresearchgate.net The process begins with the separation of Simvastatin and its impurities using a liquid chromatography system, often an Ultra-Performance Liquid Chromatography (UPLC) system for enhanced resolution. waters.com The eluent is then introduced into a mass spectrometer.

For this compound, the initial identification step involves determining its molecular weight. With a molecular formula of C25H36O5, the expected molecular weight is 416.55 g/mol . allmpus.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental composition with high confidence. waters.com

Once the molecular ion is identified, tandem mass spectrometry (MS/MS) is employed for structural elucidation. In this process, the molecular ion of the impurity is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.govchem-soc.si The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The fragmentation of this compound is expected to follow pathways similar to that of simvastatin itself, which typically involves the elimination of the ester side-chain and subsequent dehydration or dissociation of the lactone moiety. researchgate.netresearchgate.net By comparing the fragmentation pattern of the impurity to the well-established pattern of simvastatin, analysts can confirm the identity of the core structure and pinpoint the modification at the ester side chain, which in Impurity G is a 2,2-dimethylbut-3-enoate group. allmpus.com

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value Compound
Molecular Formula C25H36O5 This compound
Molecular Weight 416.55 This compound
[M+H]+ Ion (m/z) 417.2585 This compound
Molecular Formula C25H38O5 Simvastatin
Molecular Weight 418.57 Simvastatin

| [M+H]+ Ion (m/z) | 419.2741 | Simvastatin |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While LC-MS/MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. nih.govmdpi.com Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net

For the structural confirmation of this compound, its NMR spectra would be meticulously compared with the spectra of simvastatin. kpfu.ru Most signals corresponding to the shared hexahydronaphthalene (B12109599) and lactone portions of the molecules would be nearly identical. The key differences would appear in the signals for the ester side chain. The 1H NMR spectrum of Impurity G would be expected to show signals corresponding to the vinyl protons of the but-3-enoate (B1239731) group, which are absent in the spectrum of simvastatin. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, definitively confirming the structure of the impurity. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. farmaciajournal.comnih.gov When analyzing this compound, its IR spectrum would be compared to that of a simvastatin reference standard. researchgate.net

The spectra of both compounds would share many characteristic absorption bands, including a strong absorption for the lactone carbonyl group (around 1735 cm-1), another for the ester carbonyl group, and a broad band for the hydroxyl (-OH) group (around 3400-3500 cm-1). libretexts.org The distinguishing feature for this compound would be the presence of absorption bands characteristic of a C=C double bond from the but-3-enoate side chain. These would typically include a C=C stretching vibration around 1640-1680 cm-1 and =C-H stretching vibrations above 3000 cm-1. libretexts.orgoregonstate.edu This allows for a quick confirmation of the presence of the unsaturated side chain that differentiates Impurity G from the parent drug.

Table 3: Key Infrared Absorption Frequencies

Functional Group Characteristic Absorption Range (cm-1) Expected Presence in this compound
O-H Stretch (Alcohol) 3200-3600 (broad) Yes
C-H Stretch (sp3) 2850-3000 Yes
C-H Stretch (sp2, alkene) 3000-3100 Yes
C=O Stretch (Lactone) ~1735-1750 Yes
C=O Stretch (Ester) ~1715-1735 Yes

Impurity Reference Standard Research and Application

Synthesis and Comprehensive Characterization of Reference Standards

The accurate quantification of any impurity relies heavily on the availability of a high-purity reference standard. nih.gov Since impurities are often present in very small quantities and can be difficult to isolate from the bulk drug, they are typically prepared via targeted chemical synthesis. nih.govmdpi.com

The synthesis of a reference standard for this compound would involve a carefully designed multi-step reaction sequence to create the 2,2-dimethylbut-3-enoate side chain and attach it to the appropriate simvastatin precursor. Following synthesis, the compound must undergo rigorous purification, often using preparative chromatography, to achieve a very high level of purity (typically >95%). allmpus.com

Once purified, the synthesized compound undergoes comprehensive characterization to confirm its identity and purity unequivocally. This involves a suite of analytical techniques, including:

Mass Spectrometry (MS) to confirm the molecular weight. nih.gov

NMR Spectroscopy (1H, 13C, and 2D-NMR) to provide definitive structural confirmation. nih.govmdpi.com

Infrared (IR) Spectroscopy to verify the presence of key functional groups. nih.gov

Purity determination by a validated chromatographic method, such as HPLC or UPLC, often with a universal detector like a Charged Aerosol Detector (CAD) or by quantitative NMR (qNMR).

Upon successful characterization, this material can be established as a certified reference standard, which is crucial for the validation of analytical methods and for the accurate quantification of this compound in routine quality control of simvastatin drug substance and product. sigmaaldrich.com

Utilization in Analytical Method Development and Validation

This compound, also referred to as Methylene (B1212753) simvastatin, serves a critical function as a reference standard in the development and validation of analytical methods for simvastatin. akjournals.com The availability of characterized impurity reference standards is fundamental for creating robust analytical procedures capable of ensuring the quality and purity of drug substances and products. nih.gov These methods are validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), to demonstrate their suitability for the intended purpose. nih.govich.org

The validation process encompasses several key parameters where the Impurity G reference standard is indispensable:

Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities. ich.org To establish specificity, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are developed to ensure baseline separation between the main simvastatin peak, the Impurity G peak, and peaks of other related substances. akjournals.com Spiking studies, where the drug substance or product is intentionally mixed with a known amount of Impurity G, are performed to confirm that the method can accurately detect and separate this specific impurity from others. akjournals.comich.org

Accuracy : Accuracy demonstrates the closeness of the test results to the true value. It is typically determined through recovery studies by adding a known amount of the Impurity G reference standard to a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). nih.govturkjps.org The percentage of the impurity that is recovered by the analytical method is then calculated. High percent recovery values indicate the accuracy of the method for quantifying Impurity G. nih.gov

Precision : Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), by analyzing multiple preparations of samples spiked with Impurity G. nih.gov The results are typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A low %RSD indicates a high degree of precision. turkjps.org

Linearity : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. asianpubs.org To determine linearity for Impurity G, a series of solutions are prepared from the reference standard at various concentrations. nih.gov The response of the analytical instrument (e.g., peak area in HPLC) is plotted against the concentration, and statistical methods like linear regression are used to evaluate the data. asianpubs.org A high correlation coefficient (r²) value, typically close to 1, demonstrates the linearity of the method for Impurity G. scribd.comingentaconnect.com

Limit of Quantitation (LOQ) and Limit of Detection (LOD) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected but not necessarily quantified. asianpubs.org The Impurity G reference standard is used to prepare solutions of decreasing concentrations to experimentally establish the concentrations that correspond to the required signal-to-noise ratios (typically 10 for LOQ and 3 for LOD). asianpubs.org

Table 1: Role of this compound in Analytical Method Validation

Validation Parameter Purpose Role of Impurity G Reference Standard Acceptance Criteria Example
Specificity To ensure the method can separate and detect Impurity G from Simvastatin and other impurities. Used in spiking studies to confirm peak identity and resolution in a complex mixture. Adequate chromatographic resolution between Impurity G and adjacent peaks. akjournals.com
Accuracy To determine how close the measured amount of Impurity G is to the actual amount present. Added in known quantities to sample solutions for recovery studies. % Recovery typically within 85-115%. scribd.com
Precision To assess the consistency and reproducibility of the method for quantifying Impurity G. Used to prepare multiple samples at the same concentration for repeated analysis. % Relative Standard Deviation (%RSD) should be less than a specified value (e.g., <15%). asianpubs.org
Linearity To verify that the method's response is proportional to the concentration of Impurity G. Used to prepare a calibration curve over a range of concentrations. Correlation Coefficient (r or r²) ≥ 0.99. scribd.com

| LOQ/LOD | To establish the lowest concentration of Impurity G that can be reliably quantified and detected. | Used to prepare dilute solutions to determine signal-to-noise ratios. | S/N ratio of ~10 for LOQ and ~3 for LOD. asianpubs.org |

Computational and Chemometric Approaches in Analytical Science

Experimental Design Methodology for Method Optimization

Experimental design, often referred to as Design of Experiments (DoE), is a systematic and efficient approach used to optimize analytical methods by simultaneously varying multiple factors. researchgate.netnih.gov This methodology is superior to the traditional one-factor-at-a-time (OFAT) approach, as it allows for the study of interactions between factors and requires fewer experimental runs. dovepress.com In the context of analyzing simvastatin and its impurities, DoE is applied to optimize chromatographic conditions to achieve the best possible separation in the shortest amount of time. researchgate.net

For example, a Box-Behnken design might be used to study three key factors at three levels (low, medium, and high). ijper.org The software then generates a set of experimental runs with different combinations of these factors. nih.gov After the experiments are performed, statistical analysis reveals the optimal conditions and provides a "design space," which is a multidimensional region where the method is known to perform reliably. researchgate.net

Table 2: Example of a Box-Behnken Design for HPLC Method Optimization

Run Factor A: Mobile Phase pH Factor B: Organic Modifier (%) Factor C: Flow Rate (mL/min) Response 1: Resolution (Simvastatin vs. Impurity G) Response 2: Tailing Factor (Simvastatin)
1 Low (-1) Low (-1) Medium (0) Experimental Result Experimental Result
2 High (+1) Low (-1) Medium (0) Experimental Result Experimental Result
3 Low (-1) High (+1) Medium (0) Experimental Result Experimental Result
4 High (+1) High (+1) Medium (0) Experimental Result Experimental Result
5 Low (-1) Medium (0) Low (-1) Experimental Result Experimental Result
6 High (+1) Medium (0) Low (-1) Experimental Result Experimental Result
7 Low (-1) Medium (0) High (+1) Experimental Result Experimental Result
8 High (+1) Medium (0) High (+1) Experimental Result Experimental Result
9 Medium (0) Low (-1) Low (-1) Experimental Result Experimental Result
10 Medium (0) High (+1) Low (-1) Experimental Result Experimental Result
11 Medium (0) Low (-1) High (+1) Experimental Result Experimental Result
12 Medium (0) High (+1) High (+1) Experimental Result Experimental Result
13 Medium (0) Medium (0) Medium (0) Experimental Result Experimental Result
14 Medium (0) Medium (0) Medium (0) Experimental Result Experimental Result

Note: The table illustrates the design matrix. "Experimental Result" would be the measured outcome for each specific run.

Statistical Validation and Data Analysis for Impurity Profiles

Statistical analysis is integral to the validation of analytical methods and the interpretation of impurity profiling data. scribd.com Following the execution of an experimental design, statistical tools are used to analyze the results, build predictive models, and validate those models. Analysis of Variance (ANOVA) is used to determine the statistical significance of each factor and any interactions between them. nih.gov The quality of the model is assessed using parameters like the coefficient of determination (R²), which indicates how well the model fits the experimental data. researchgate.net An R² value greater than 0.95, for instance, suggests a strong correlation between the experimental and predicted values. exlibrisgroup.com

Chemometrics, which applies mathematical and statistical methods to chemical data, offers advanced ways to analyze impurity profiles. researchgate.net Techniques such as Partial Least Squares (PLS) regression can be used to build models that predict impurity content from spectroscopic data, such as Fourier-Transform Infrared (FT-IR) spectra. researchgate.netexlibrisgroup.com This approach can correlate changes in the spectral data with impurity concentrations determined by a primary method like HPLC, potentially offering a rapid alternative for routine quality control. exlibrisgroup.comfarmaciajournal.com

The validation of the analytical method itself relies heavily on statistical evaluation. For each validation parameter, specific statistical metrics are calculated to ensure the method meets the predefined acceptance criteria. nih.gov

For linearity , the correlation coefficient (r), y-intercept, and slope of the regression line are calculated from the calibration curve data. asianpubs.org

For accuracy , the mean percent recovery and its standard deviation are determined from spiking studies. nih.gov

For precision , the Relative Standard Deviation (%RSD) is calculated for a series of measurements. nih.gov

These statistical results provide quantitative proof that the analytical method is reliable, consistent, and fit for the purpose of quantifying impurities like this compound. researchgate.netnih.govresearchgate.net

Table 3: Example of Statistical Validation Data for Simvastatin Impurities

Impurity Linearity Range (µg/mL) Correlation Coefficient (r) Mean % Recovery (Accuracy) % RSD (Precision)
Impurity A 0.20 - 34.85 0.9998 98.5 - 101.2 < 2.0
Impurity C Data Data Data Data
Impurity D Data Data Data Data
Impurity G 25 - 200 (spike levels) 0.99 97.3 - 100.5 0.3 - 1.4

Sources: Data compiled from studies on simvastatin impurity profiling. asianpubs.orgscribd.com

Table of Compounds

Compound Name
Simvastatin
This compound (Methylene simvastatin)
Simvastatin Impurity A (Hydroxy acid form)
Simvastatin Impurity C (Anhydrosimvastatin)
Simvastatin Impurity D (Dimer)
Lovastatin (B1675250)
Acetonitrile
Orthophosphoric acid
Polyox WSR 205
Polyox WSR N12K
HPMC K4M
PEG-4000
PEG-6000
Poloxamer-188
Atorvastatin
Mupirocin
Telmisartan
Irbesartan
Metformin
Alogliptin
Efavirenz
Nicotinic Acid

Isolation and Purification Methodologies for Simvastatin Ep Impurity G

Preparative Chromatographic Techniques for Isolation

The isolation of Simvastatin (B1681759) EP Impurity G from a complex mixture of related substances is predominantly achieved through preparative High-Performance Liquid Chromatography (HPLC). This technique is highly effective for separating compounds with similar structures. The process for isolating impurities from statins like Lovastatin (B1675250) and Pravastatin serves as a model for Simvastatin impurities nih.govchem-soc.si.

A reversed-phase solvent system is commonly utilized for this purpose nih.gov. The crude or impurity-enriched sample is first dissolved in an appropriate solvent, such as acetonitrile, before being loaded onto the preparative column nih.gov. The separation is typically achieved on a C18 column, using a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like orthophosphoric acid nih.govresearchgate.net. The eluent is monitored by a UV detector, and fractions containing the target impurity are collected nih.gov. After collection, the combined fractions are concentrated under a vacuum to remove the organic solvent, and the remaining aqueous portion may be lyophilized to obtain the pure, solid impurity nih.gov.

ParameterDescriptionTypical Conditions for Statin ImpuritiesReference
TechniqueHigh-Performance Liquid Chromatography (HPLC)Preparative Scale nih.gov
Stationary Phase (Column)The solid support material that separates the mixture.Reversed-Phase C18 (e.g., Inertsil ODS, KYA TECH HIQ SIL) nih.govnih.gov
Mobile PhaseThe solvent that moves the sample through the column.Acetonitrile and water mixture (e.g., 80:20 v/v), often containing 0.1% orthophosphoric acid. researchgate.net
DetectionMethod for visualizing the separated compounds.UV detection at a specific wavelength (e.g., 238 nm). asianpubs.org
Post-Separation ProcessSteps to recover the pure compound from the collected solvent fractions.Solvent evaporation under vacuum, followed by lyophilization (freeze-drying). nih.gov

Crystallization Protocols for Impurity Purification

Following isolation by chromatography, crystallization is a crucial step for further purifying Simvastatin EP Impurity G. This technique is highly selective and is used across the pharmaceutical industry to achieve high levels of chemical purity nih.gov. The fundamental principle involves dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing the solution to cool slowly. As the solubility decreases with temperature, the target compound forms a crystalline lattice, excluding impurity molecules, which remain dissolved in the solvent (mother liquor) youtube.com.

The choice of solvent is critical for successful purification. For Simvastatin and its related compounds, solvents such as methanol, ethanol, and cyclohexane, or mixtures with water, have been used effectively google.com. A general protocol involves heating the impure solid in a solvent until it is fully dissolved, followed by a period of slow cooling to promote the growth of large, well-formed crystals. Rapid cooling can lead to precipitation rather than crystallization, which may trap impurities within the solid youtube.com. Once crystallization is complete, the pure crystals are separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under a vacuum google.comyoutube.com.

StepObjectiveKey ConsiderationsReference
1. Solvent SelectionTo find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.Solvents like methanol, ethanol, or cyclohexane are often used for Simvastatin-related structures. google.com
2. DissolutionTo create a saturated or near-saturated solution at an elevated temperature.Use a minimal amount of hot solvent to maximize yield. Stirring aids dissolution. youtube.com
3. CoolingTo decrease solubility and induce crystal formation.Slow cooling is essential for forming pure crystals and preventing the inclusion of impurities. youtube.com
4. FiltrationTo separate the purified solid crystals from the liquid mother liquor.The mother liquor, containing the majority of the soluble impurities, is decanted or filtered off. youtube.com
5. WashingTo remove any remaining mother liquor from the crystal surfaces.Wash with a small amount of cold, pure solvent to avoid redissolving the product. google.com
6. DryingTo remove residual solvent from the final product.Drying is often performed under a vacuum at a moderate temperature. google.com

Strategies for Enhancing Purity and Yield in Impurity Synthesis

One primary strategy is the meticulous control of reaction conditions. Factors such as temperature, solvent, and the choice of catalyst can dramatically affect the reaction pathway. For instance, in the synthesis of Simvastatin, using a weak acid like orthophosphoric acid instead of a strong acid helps to minimize the formation of degradation products such as dimer and anhydro impurities google.comgoogle.com. This principle can be applied to the synthesis of Impurity G to ensure a cleaner reaction profile.

StrategyMechanism of ActionImpact on Purity and YieldReference
Control of Reaction ConditionsOptimizing temperature, solvent, and catalysts to favor the desired reaction pathway and suppress side reactions.Increases purity by minimizing byproduct formation (e.g., dimers, anhydro-compounds). google.com
Use of Weak Acid CatalystsPrevents harsh reaction conditions that can lead to the degradation of the product or starting materials.Reduces levels of specific degradation impurities, leading to a cleaner crude product. google.com
Biocatalysis / Enzymatic SynthesisUtilizes the high specificity of enzymes to catalyze a specific transformation with high efficiency.Can achieve very high conversion rates (>99%) and excellent purity, significantly improving yield. nih.gov
In-Process PurificationImplementing steps like extraction or precipitation after the reaction but before final crystallization.Removes major impurities early, making the final purification more effective and increasing the final yield. google.com

Future Research Directions and Unaddressed Academic Challenges

Exploration of Novel Degradation Pathways and Unidentified Intermediates

A significant academic challenge is the lack of clarity surrounding the formation of Simvastatin (B1681759) EP Impurity G. Forced degradation studies, which subject Simvastatin to harsh conditions like acid/base hydrolysis, oxidation, and heat, are instrumental in identifying potential degradation products sciex.comajpaonline.com. However, one comprehensive study noted that under a variety of stress conditions, Simvastatin Impurity G was not detected at all nih.gov. This suggests that Impurity G is more likely a process-related impurity, formed during the synthesis of the active pharmaceutical ingredient, rather than a product of its degradation.

This absence of formation during stress testing points to a critical area for future research. The primary unaddressed challenge is the definitive elucidation of the synthetic pathway that leads to the formation of Impurity G. Understanding this mechanism is the first step toward controlling its presence in the final drug substance.

Furthermore, the stability and potential degradation of Impurity G itself remain unexplored. Future research should focus on subjecting isolated Simvastatin EP Impurity G to rigorous stress testing. Such studies would be crucial to determine if it degrades further into novel, as-yet-unidentified intermediates. Identifying these potential downstream products is essential for a complete impurity profile and for ensuring that no potentially harmful compounds go undetected.

Development of Advanced Separation Technologies for Complex Impurity Mixtures

The separation and quantification of Simvastatin and its numerous, structurally similar impurities are of paramount importance for quality control asianpubs.org. The complexity of this mixture necessitates the development and application of advanced analytical technologies.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the foundational techniques for impurity profiling nih.govresearchgate.net. The future direction in this area lies in the coupling of these high-resolution separation techniques with advanced detection methods, particularly mass spectrometry (MS). Methodologies like UPLC-MS/MS offer unparalleled specificity and sensitivity, enabling the detection and characterization of impurities at trace levels nih.govresearchgate.net. One study successfully developed a novel reversed-phase HPLC method capable of separating this compound from the active ingredient and other related substances in a combined dosage form akjournals.com.

The academic challenge lies in creating a single, robust method that can resolve all potential impurities, including newly discovered ones, across different sample matrices. Future development should focus on optimizing column chemistries, mobile phase compositions, and gradient profiles to achieve superior resolution and peak shape for a complex array of analytes akjournals.com. The use of high-resolution mass spectrometry (HRMS) allows for the identification of unknown impurities based on accurate mass measurements, which is critical when reference standards are not available waters.com.

Table 1: Examples of Advanced Separation Technologies for Simvastatin Impurities
TechnologyColumnMobile PhaseDetectionKey AdvantageReference
RP-HPLCInertsil ODS-3V (150 × 4.6 mm, 5.0 µm)Gradient of 0.1% orthophosphoric acid in water and 0.1% orthophosphoric acid in acetonitrileUV (238 nm)Successful separation of Impurity G in a combined dosage form. akjournals.com
UPLC-MS/MSReversed PhaseNot specifiedTriple-quadrupole mass spectrometer (ESI)High sensitivity and specificity for characterizing multiple impurities. nih.govresearchgate.net
UPLC-TOF-MSNot specifiedNot specifiedTime-of-Flight Mass Spectrometry (TOF-MS)Provides accurate mass data for easy interpretation and identification of unknowns. waters.com
Microemulsion Liquid Chromatography (MELC)Not specifiedMicroemulsion eluentNot specifiedEnables successful separation of a large number of degradants from stress samples. tandfonline.com

Integration of Predictive Modeling for Impurity Formation Kinetics

While the degradation kinetics of the parent Simvastatin drug have been investigated, with studies showing its hydrolysis follows pseudo-first-order kinetics, there is a complete lack of information on the formation kinetics of this compound researchgate.netnih.govuchile.cl. This represents a significant unaddressed academic challenge.

Predictive modeling of impurity formation is a powerful tool in pharmaceutical development, allowing for the anticipation of impurity levels under various storage and manufacturing conditions. Since Impurity G is likely a synthesis byproduct, future research should aim to model the kinetics of the specific reaction step where it is formed. This would involve:

Identifying the precise reaction conditions (e.g., temperature, catalysts, reactant concentrations) that lead to its formation.

Conducting kinetic studies to understand how these parameters influence the rate of its formation relative to the main product, Simvastatin.

Developing a mathematical model to predict the final concentration of Impurity G based on the input process parameters.

Successfully integrating such predictive models would enable manufacturers to proactively adjust and control the synthesis process to minimize the formation of this impurity, leading to a more robust and consistent manufacturing process.

Standardization of Impurity Profiling Across Diverse Synthetic Routes and Drug Formulations

Ensuring consistent quality of a drug product requires the standardization of how its impurities are profiled, regardless of the specific manufacturing process or formulation. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide a framework for this by specifying known impurities, such as this compound akjournals.com.

However, a major challenge is that different synthetic routes for Simvastatin can produce different types and levels of impurities. This variability necessitates a standardized analytical approach that is capable of detecting and quantifying all potential impurities, not just those common to a single process.

Future research directions should focus on establishing a universally accepted, high-resolution analytical method, such as a standardized UPLC-MS/MS method, for the comprehensive profiling of Simvastatin. This would involve:

Comprehensive Reference Standards: Creating and making available certified reference standards for all known impurities, including Impurity G, is essential for accurate quantification nih.gov.

Method Validation: Rigorous inter-laboratory validation of a standardized method to ensure its reproducibility and reliability across different manufacturing sites and regulatory agencies.

Lifecycle Management: Continuously updating the standardized profile as new synthetic routes are developed and previously unknown impurities are identified through advanced analytical techniques nih.govresearchgate.net.

Achieving this level of standardization would ensure that all Simvastatin products meet the same high-quality standards, safeguarding patient health irrespective of the drug's origin.

Q & A

Basic Research Questions

Q. How is Simvastatin EP Impurity G identified and quantified in pharmaceutical formulations?

  • Methodological Answer : Identification and quantification rely on reversed-phase HPLC with UV detection. The USP 35 method specifies a mobile phase of acetonitrile and phosphate buffer (pH 4.5), with impurity peaks integrated relative to the main compound. Lovastatin and epilovastatin, co-eluting at a relative retention time of 0.6, are quantified together, while individual impurities are limited to ≤0.4% (total ≤1.0%) . For precise quantification, calibration curves using reference standards are essential, and peak area normalization is applied to calculate impurity percentages.

Q. What chromatographic conditions optimize the separation of this compound from structurally similar analogs?

  • Methodological Answer : A C18 column (250 mm × 4.6 mm, 5 µm) with a gradient elution of acetonitrile and monobasic sodium phosphate buffer (pH 4.5) achieves baseline separation. Flow rates of 1.5 mL/min and column temperatures of 30°C are recommended to minimize peak tailing. System suitability tests must confirm resolution ≥2.0 between critical pairs (e.g., lovastatin and simvastatin) .

Q. How are degradation studies designed to monitor the formation of this compound under stress conditions?

  • Methodological Answer : Forced degradation involves exposing simvastatin to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic (ICH Q1B) conditions. Samples are analyzed at intervals (0, 7, 14 days) using validated HPLC methods. Oxidative stress typically generates higher impurity levels, requiring quantification adjustments for peroxides in the mobile phase .

Advanced Research Questions

Q. What strategies resolve discrepancies in impurity profiles between laboratory-synthesized and commercially sourced this compound?

  • Methodological Answer : Cross-validate analytical methods using orthogonal techniques (e.g., LC-MS/MS for mass confirmation). If batch-to-batch variability is observed (e.g., salt content differences), request supplementary quality control data (e.g., peptide content analysis, residual solvent testing) from suppliers. For in-house synthesis, employ high-resolution NMR (¹³C, DEPT) and elemental analysis to confirm structural fidelity .

Q. How can researchers optimize the synthesis of this compound to minimize co-eluting byproducts?

  • Methodological Answer : Use regioselective catalysts (e.g., Pd/C under H₂) to control lactonization side reactions. Monitor reaction intermediates via inline FTIR to detect premature cyclization. Purification via preparative HPLC with a water-acetonitrile-TFA gradient reduces polar byproducts. Final characterization should include chiral HPLC to confirm enantiomeric purity .

Q. What advanced techniques validate the toxicological relevance of this compound in preclinical models?

  • Methodological Answer : Conduct genotoxicity studies (Ames test, micronucleus assay) using impurity-spiked formulations. For pharmacokinetic profiling, administer radiolabeled impurity (¹⁴C) to rodent models and quantify metabolite distribution via scintillation counting. Cross-reference findings with ICH M7 guidelines to assess mutagenic potential .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in impurity quantification data?

  • Methodological Answer : Apply statistical process control (SPC) charts to track impurity levels across batches. Outliers (>2σ) warrant investigation into synthesis parameters (e.g., reaction time, temperature). For publication, report mean ± SD and include raw chromatograms in supplementary materials to enable peer validation .

Q. What frameworks ensure rigorous hypothesis testing when studying this compound’s metabolic pathways?

  • Methodological Answer : Adopt the PICO framework:

  • P opulation: Hepatocyte cell lines (e.g., HepG2).
  • I ntervention: Exposure to this compound (0.1–10 µM).
  • C omparison: Parent compound (simvastatin) controls.
  • O utcome: LC-MS/MS quantification of hydroxylated metabolites.
    Pair this with FINER criteria to ensure feasibility and novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.